(S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde
Description
(S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde is a chiral benzaldehyde derivative characterized by a stereospecific hydroxymethyl-propylamino substituent at the para position of the aromatic ring. This compound combines a reactive aldehyde group with a secondary amine and hydroxyl moiety, making it a versatile intermediate in organic synthesis, particularly in asymmetric catalysis or pharmaceutical precursor development .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-[[(2S)-1-hydroxybutan-2-yl]amino]benzaldehyde |
InChI |
InChI=1S/C11H15NO2/c1-2-10(8-14)12-11-5-3-9(7-13)4-6-11/h3-7,10,12,14H,2,8H2,1H3/t10-/m0/s1 |
InChI Key |
REVVFBIOIFGJRH-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](CO)NC1=CC=C(C=C1)C=O |
Canonical SMILES |
CCC(CO)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and (S)-1-amino-2-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-4-(1-Carboxypropylamino)benzaldehyde.
Reduction: Formation of (S)-4-(1-Hydroxymethyl-propylamino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical potential of (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde is primarily linked to its structural characteristics, which may influence its biological activity. Research indicates that compounds with similar structures have been explored for various pharmacological properties, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzaldehyde can exhibit cytotoxic effects against cancer cells. For instance, modifications in the benzaldehyde structure have been shown to enhance the inhibitory activity against specific cancer cell lines .
- Enzyme Inhibition : Similar compounds have been investigated as inhibitors of aldehyde dehydrogenase, an enzyme implicated in drug metabolism and cancer progression. The potential of (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde to act as an inhibitor remains to be thoroughly explored .
Organic Synthesis Applications
In organic chemistry, (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, such as:
- Condensation Reactions : The compound can undergo condensation with amines or other nucleophiles to form imines or related derivatives, which are useful intermediates in organic synthesis.
- Chiral Synthesis : As a chiral compound, it can be utilized in asymmetric synthesis, providing a means to create enantiomerically enriched products that are crucial in pharmaceuticals and agrochemicals.
Research into (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde is still in early stages, but several studies have laid the groundwork for understanding its potential applications:
- Biological Activity Studies : Investigations into the biological effects of related benzaldehyde derivatives indicate that modifications can significantly impact their pharmacological profiles. For instance, deuterated forms of benzaldehyde have shown enhanced cellular effects compared to their non-deuterated counterparts, suggesting that similar modifications could be explored for (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde .
- Synthetic Pathway Development : Research has demonstrated various synthetic pathways for creating complex molecules from this compound. These methodologies highlight its versatility and potential utility in drug development .
Mechanism of Action
The mechanism of action of (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl-propylamino group can form hydrogen bonds and other interactions with these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Key Observations :
- The hydroxymethyl-propylamino group in the target compound introduces stereochemistry and dual hydrogen-bonding donors (OH and NH), enhancing solubility in polar solvents compared to bromomethyl or dimethylamino analogs .
- 4-(N,N-Dimethylamino)benzaldehyde lacks hydroxyl groups, reducing its hydrogen-bonding capacity but increasing electron-donating effects for reactions like condensation .
- 4-(Bromomethyl)benzaldehyde is more reactive in nucleophilic substitutions due to the bromine leaving group but poses higher toxicity risks .
- 4-(Dimethylamino)benzohydrazide replaces the aldehyde with a hydrazide, altering reactivity toward carbonyl-specific reactions (e.g., Schiff base formation) .
Physicochemical Properties
- Solubility: The target compound’s hydroxyl and amine groups enhance water solubility compared to hydrophobic bromomethyl derivatives. Dimethylamino analogs exhibit moderate solubility due to polar tertiary amines .
- Crystallinity : Hydrogen-bonding networks in the target compound likely produce distinct crystal packing motifs, as analyzed via graph set theory (). Bromomethyl derivatives may crystallize via halogen bonding .
Biological Activity
(S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde is a compound that has garnered interest due to its potential biological activities. Although research specifically targeting this compound is limited, available studies suggest it may exhibit various pharmacological properties. This article will explore the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
(S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde features a benzaldehyde core substituted with a hydroxymethyl and propylamino group. The structural formula can be represented as follows:
This compound's unique structure may contribute to its biological activity, particularly in interactions with biological targets such as enzymes and receptors.
Antiproliferative Effects
Research indicates that related compounds with similar functional groups exhibit antiproliferative effects in various cell lines. For instance, benzopsoralens, which share structural similarities, have been shown to inhibit topoisomerase II, leading to antiproliferative activity in mammalian cells . This suggests that (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde could have similar effects, although direct studies are necessary to confirm this.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Similar aldehyde derivatives have been reported as inhibitors of aldehyde dehydrogenase (ALDH) isoforms, which are crucial in cellular detoxification processes . Inhibitors of ALDH can impact cancer stem cell differentiation and show promise in combination therapies for cancer treatment.
Study 1: Antiproliferative Activity
A study explored the antiproliferative effects of various hydroxymethyl-substituted benzaldehydes on cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner. While (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde was not specifically tested, the findings suggest a potential pathway for further investigation into its efficacy against cancer cells.
Study 2: Enzyme Inhibition Profile
Research focusing on the inhibition of ALDH by related compounds demonstrated that modifications at the benzaldehyde position could enhance binding affinity and inhibitory potency . This highlights the importance of structural variations in determining biological activity. Future studies on (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde should include detailed enzyme inhibition assays to elucidate its potential as an ALDH inhibitor.
Potential Therapeutic Applications
Given its structural characteristics and preliminary findings from related compounds, (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde may have applications in:
- Cancer Therapy : By inhibiting ALDH and affecting cancer stem cell dynamics.
- Antimicrobial Agents : Similar compounds have shown antibacterial properties; thus, testing this compound against various bacterial strains could yield promising results .
- Topoisomerase Inhibition : If proven effective, it could serve as a lead compound for developing new anticancer drugs targeting topoisomerases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
